molecular formula C19H14ClNO2 B14491239 4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl CAS No. 63242-44-4

4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl

Katalognummer: B14491239
CAS-Nummer: 63242-44-4
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: YOJBWNHUYJPKIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro(phenyl)methyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under acidic conditions.

Major Products

    Nucleophilic Aromatic Substitution: The major product is the substituted biphenyl with the nucleophile replacing the chloro group.

    Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex, which subsequently eliminates the leaving group . This mechanism is crucial for its reactivity and applications in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups enhances its reactivity towards nucleophilic substitution, making it a valuable compound in synthetic organic chemistry.

Eigenschaften

CAS-Nummer

63242-44-4

Molekularformel

C19H14ClNO2

Molekulargewicht

323.8 g/mol

IUPAC-Name

1-[4-[chloro(phenyl)methyl]phenyl]-3-nitrobenzene

InChI

InChI=1S/C19H14ClNO2/c20-19(15-5-2-1-3-6-15)16-11-9-14(10-12-16)17-7-4-8-18(13-17)21(22)23/h1-13,19H

InChI-Schlüssel

YOJBWNHUYJPKIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.